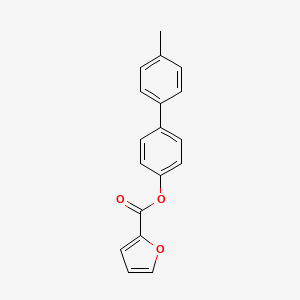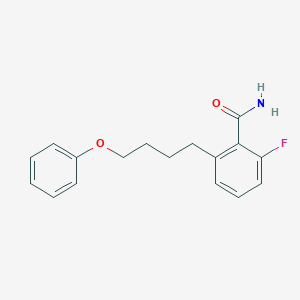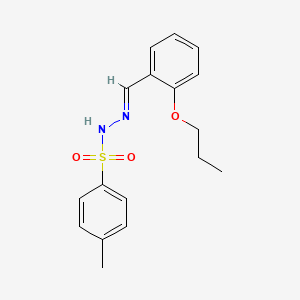
4'-methyl-4-biphenylyl 2-furoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4'-methyl-4-biphenylyl 2-furoate and related compounds involves various chemical processes. For instance, the preparation of methyl or ethyl 4H-furo[3,2-b]indole-2-carboxylates from deoxygenation and thermolysis of respective furoate derivatives highlights a method of synthesis involving specific carboxylate groups (Tanaka, Yakushijin, & Yoshina, 1979). Furthermore, the chloromethylation of 3-furoates followed by a Friedel–Crafts reaction to produce 5-aralkyl-3-furoates exemplifies a synthetic pathway for producing insecticidal esters, showcasing the compound's versatility in synthesis (Elliott, Janes, & Pearson, 1971).
Molecular Structure Analysis
Molecular structure analysis of related compounds, such as the crystal structure investigation of methyl(2E)-2-{[N-(2-formylphenyl)(4-methylbenzene)sulfonamido]methyl}-3-(4-fluorophenyl)prop-2-enoate, reveals intricate details about bond formations and molecular geometry. These studies often utilize techniques like FTIR, NMR, and X-ray diffraction to elucidate the structure, as demonstrated by Murugavel et al. (2016), providing insights into the compound's molecular architecture and the significance of intermolecular hydrogen bonds in shaping its structure (Murugavel, Velan, Kannan, & Bakthadoss, 2016).
Chemical Reactions and Properties
The reactivity and properties of 4'-methyl-4-biphenylyl 2-furoate and similar compounds are highlighted through various chemical reactions. For example, the multi-component synthesis of highly functionalized bifurans from furan- or thiophene-2-carbonyl chloride shows the compound's potential in forming complex organic structures (Sayahi, Adib, Hamooleh, Zhu, & Amanlou, 2015). Additionally, the Diels-Alder reactions with unsaturated sulfoxides demonstrate the compound's capability in undergoing cycloaddition reactions, further revealing its chemical versatility (Picker, Proust, & Ridley, 1986).
Physical Properties Analysis
The physical properties of 4'-methyl-4-biphenylyl 2-furoate and related molecules can be deduced from studies on similar compounds. Investigations into the properties of biobased furan polyesters, for example, offer insights into the material characteristics such as molecular weight and structural behavior of furan-based compounds, which are crucial for understanding their applications and performance in various settings (Jiang, Woortman, Alberda van Ekenstein, Petrović, & Loos, 2014).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of 4'-methyl-4-biphenylyl 2-furoate and analogs, can be inferred from their synthesis pathways and molecular interactions. The enzymatic synthesis of biobased polyesters using furan derivatives as building blocks demonstrates the compound's utility in creating sustainable materials, highlighting its reactive nature and potential for chemical modification (Jiang et al., 2014).
Wissenschaftliche Forschungsanwendungen
Chemical Modification and Applications
Xylan Derivatives and Their Application Potential - The study by Petzold-Welcke et al. (2014) discusses the chemical modification of xylan into biopolymer ethers and esters, showcasing the versatility of similar compounds in creating materials with specific properties. This approach suggests that 4'-methyl-4-biphenylyl 2-furoate could potentially be explored for its utility in modifying biopolymers, contributing to the development of new materials with unique physical and chemical properties (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Environmental Impact and Degradation
Occurrence and Toxicity of Antimicrobial Triclosan and By-Products in the Environment - Bedoux et al. (2012) review triclosan, highlighting the environmental fate, toxicity, and degradation of such compounds. This research underscores the importance of understanding the environmental interactions of synthetic compounds, including potential degradation products and their impacts on ecosystems and human health. It points towards the necessity of studying the environmental behavior of 4'-methyl-4-biphenylyl 2-furoate, especially its degradation pathways and the toxicity of its by-products (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).
Synthetic Methodologies and Applications
A Practical Synthesis of 2-Fluoro-4-bromobiphenyl - The work by Qiu et al. (2009) on synthesizing 2-fluoro-4-bromobiphenyl demonstrates advanced synthetic methodologies that could be applicable in producing compounds like 4'-methyl-4-biphenylyl 2-furoate. Such methodologies are critical for the development and production of novel compounds for various applications, including pharmaceuticals and materials science (Qiu, Gu, Zhang, & Xu, 2009).
Zukünftige Richtungen
The future directions for the study and application of “4’-methyl-4-biphenylyl 2-furoate” and related compounds could involve further exploration of their synthesis, chemical reactions, and potential applications. For instance, gold-supported catalysts have shown promise in the oxidative esterification of furfural to methyl furoate . Additionally, the influence of oxide coating layers on the stability of gold catalysts for furfural oxidative esterification to methyl furoate has been studied .
Eigenschaften
IUPAC Name |
[4-(4-methylphenyl)phenyl] furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3/c1-13-4-6-14(7-5-13)15-8-10-16(11-9-15)21-18(19)17-3-2-12-20-17/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVEBKTBBXQFDBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Methylphenyl)phenyl] furan-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(3-thienylacetyl)piperidine](/img/structure/B5551189.png)

![2-(1-adamantyl)-N-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}acetamide](/img/structure/B5551214.png)

![2,3-dimethyl-6-[2-(2-naphthyloxy)propanoyl]-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B5551228.png)
![N-(tert-butyl)-4-[methyl(2-thienylsulfonyl)amino]benzamide](/img/structure/B5551229.png)
![2-[(2-naphthylamino)carbonyl]-5-nitrobenzoic acid](/img/structure/B5551231.png)

![N-benzyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5551238.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5551249.png)
![6-[(4-benzyl-1-piperazinyl)methyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5551254.png)
![4-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5551269.png)

